Lipophilicity (LogP) Distinction from Positional Isomers
1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid exhibits a computed LogP of 1.27390, which is demonstrably lower than the LogP values for its ortho- and para-tolyl isomers. This intermediate lipophilicity offers a balanced profile for membrane permeability and aqueous solubility, reducing the risk of poor bioavailability or excessive metabolic clearance compared to more lipophilic analogs. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.27390 |
| Comparator Or Baseline | 1-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid (LogP = 4.0) and 1-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid (LogP ~3.96-7.76 range observed across derivative sets) [1][2][3]. |
| Quantified Difference | The m-tolyl isomer is significantly less lipophilic than the p-tolyl isomer (ΔLogP ≈ -2.7) and the o-tolyl isomer. |
| Conditions | Computed physicochemical properties based on SMILES notation and standard in silico models (Chemsrc, Molinspiration). |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced off-target binding to hydrophobic protein pockets, facilitating more interpretable SAR and reducing attrition in early drug discovery.
- [1] Chemsrc. 1-M-TOLYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID. Properties Page. View Source
- [2] ChemExper. 1-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid. Property Data. View Source
- [3] MMsINC Database. 1-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid. Property Data. View Source
